molecular formula C15H17NO3 B2369703 1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 304871-60-1

1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2369703
CAS No.: 304871-60-1
M. Wt: 259.305
InChI Key: UVVDLAKAKNIHAG-UHFFFAOYSA-N
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Description

1’-Allyl-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a spiro[1,3]dioxane ring fused to an indolinone moiety. The presence of both an allyl group and a methyl group further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Allyl-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.

    Spirocyclization: The spiro[1,3]dioxane ring is introduced through a cyclization reaction involving a diol and a carbonyl compound. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the spirocyclic structure.

    Allylation and Methylation: The introduction of the allyl and methyl groups can be achieved through standard alkylation reactions. Allylation typically involves the use of allyl halides in the presence of a base, while methylation can be performed using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1’-Allyl-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or methyl positions, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides like methyl iodide or allyl bromide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced compounds with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new alkyl or allyl groups replacing hydrogen atoms.

Scientific Research Applications

1’-Allyl-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-Allyl-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3]dioxane Derivatives: Compounds with similar spirocyclic structures but different substituents.

    Indolinone Derivatives: Compounds with the indolinone core but lacking the spiro[1,3]dioxane ring.

Uniqueness

1’-Allyl-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is unique due to its combination of a spiro[1,3]dioxane ring and an indolinone moiety, along with the presence of both allyl and methyl groups

Properties

IUPAC Name

5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-7-16-13-6-5-11(2)10-12(13)15(14(16)17)18-8-4-9-19-15/h3,5-6,10H,1,4,7-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVDLAKAKNIHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322552
Record name 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203137
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304871-60-1
Record name 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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